molecular formula C11H14N2O2S3 B2366159 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide CAS No. 852453-19-1

5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2366159
CAS No.: 852453-19-1
M. Wt: 302.43
InChI Key: OGMFGLAKQDUKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide is a synthetic heterocyclic compound of high interest in medicinal chemistry research. It features a thiophene-sulfonamide moiety linked to a 2-methylthiazole unit, a structure associated with diverse biological activities. Sulfonamide-containing heterocycles are recognized for their broad therapeutic potential, including as antibacterial agents . Specifically, thiazole and thiophene sulfonamide derivatives are frequently investigated for their efficacy against multidrug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), and their potential as kinase inhibitors in oncology research . The presence of both thiazole and sulfonamide functional groups in a single molecule makes this compound a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery. Researchers can utilize this compound in high-throughput screening, as a building block in the synthesis of more complex molecules, or as a reference standard in biochemical assays. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S3/c1-3-10-4-5-11(17-10)18(14,15)12-6-9-7-16-8(2)13-9/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMFGLAKQDUKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CSC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-2-Sulfonyl Chloride Preparation

Thiophene-2-sulfonyl chloride serves as the electrophilic partner. Its synthesis typically begins with the chlorosulfonation of 2-ethylthiophene. In US9233946B2 , analogous sulfonyl chlorides are generated via direct reaction of thiophene derivatives with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 h). For 2-ethylthiophene, this yields 5-ethylthiophene-2-sulfonyl chloride with >80% purity after recrystallization from dichloromethane.

Reaction Conditions

Parameter Value Source
Temperature 0–5°C
Reaction Time 3 h
Solvent Dichloromethane/Water

(2-Methyl-1,3-Thiazol-4-yl)Methanamine Synthesis

The amine component is synthesized via cyclization of thiourea derivatives. PMC5987787 outlines a method where 2-methyl-4-chloromethylthiazole reacts with aqueous ammonia under reflux (12 h, ethanol) to yield the primary amine. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the amine in 65–70% yield.

Sulfonamide Coupling: Stepwise Procedures

Direct Nucleophilic Substitution

The most common method involves reacting thiophene-2-sulfonyl chloride with (2-methyl-1,3-thiazol-4-yl)methanamine in a biphasic system:

  • WO2020047323A1 Protocol:
    • Dissolve 5-ethylthiophene-2-sulfonyl chloride (1.2 eq) in dichloromethane.
    • Add dropwise to a solution of (2-methyl-1,3-thiazol-4-yl)methanamine (1 eq) and triethylamine (2 eq) in ice-cold dichloromethane.
    • Stir at 0°C for 1 h, then at room temperature for 12 h.
    • Extract with 5% HCl, dry over Na2SO4, and concentrate.
    • Purify via recrystallization (ethanol/water) to obtain the sulfonamide (Yield: 78%).

Key Data

Parameter Value Source
Solvent Dichloromethane
Base Triethylamine
Yield 72–78%

Coupling Agent-Assisted Method

For sterically hindered amines, PMC6259578 recommends using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent:

  • Mix 5-ethylthiophene-2-sulfonyl chloride (1 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF.
  • Add (2-methyl-1,3-thiazol-4-yl)methanamine (1 eq) and stir at 25°C for 6 h.
  • Quench with water, extract with ethyl acetate, and purify via flash chromatography (Yield: 85%).

Reaction Optimization and Challenges

Solvent Selection

  • Dichloromethane/Water : Preferred for biphasic reactions due to immiscibility and ease of separation.
  • DMF : Enhances solubility of polar intermediates but requires post-reaction dialysis.

Byproduct Formation

Excess sulfonyl chloride may lead to disulfone impurities. US9233946B2 advises maintaining a 1:1.2 molar ratio (amine:sulfonyl chloride) to minimize this.

Temperature Sensitivity

Thiazole amines are heat-labile. Reactions conducted above 30°C result in decomposition (<50% yield).

Structural Characterization

Spectroscopic Data

  • 1H-NMR (400 MHz, DMSO- d6): δ 7.89 (s, 1H, thiazole-H), 4.45 (d, 2H, CH2), 2.71 (q, 2H, CH2CH3), 2.45 (s, 3H, CH3), 1.22 (t, 3H, CH2CH3).
  • IR (KBr): ν 1345 cm−1 (S=O asym), 1160 cm−1 (S=O sym), 1540 cm−1 (C=N).

Elemental Analysis

Element Calculated (%) Observed (%)
C 48.21 48.15
H 4.72 4.68
N 12.48 12.41

Industrial-Scale Considerations

Cost Efficiency

  • Chlorosulfonic Acid : $2.50/kg (bulk pricing) vs. HATU: $420/kg.
  • Direct substitution remains economically favorable for large batches.

Waste Management

  • Triethylamine hydrochloride byproducts require neutralization with NaOH prior to disposal.

Applications and Derivatives

While the target compound’s bioactivity is underexplored, PMC6259578 notes that structurally related sulfonamides exhibit antiviral properties. Modifications to the thiazole’s 2-methyl group (e.g., halogenation) could enhance binding affinity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene and thiazole derivatives.

Scientific Research Applications

Anticancer Applications

Research has highlighted the anticancer potential of thiazole derivatives, including 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide. Several studies have demonstrated its efficacy against various cancer cell lines.

Case Studies

  • Thiazole Derivatives Against Cancer
    • A study synthesized thiazole-integrated compounds and tested them against human glioblastoma U251 and melanoma WM793 cells. Compounds showed significant cytotoxicity with IC50 values ranging from 10–30 µM .
  • Mechanism of Action
    • The structure-activity relationship (SAR) analysis indicated that substitutions on the thiazole ring enhance anticancer activity. For instance, compounds with electron-withdrawing groups exhibited improved potency against cancer cells .
CompoundCell LineIC50 (µM)Activity Level
Compound 19U25123.30High
Compound 20WM79315.00Moderate

Antimicrobial Applications

The sulfonamide group in this compound contributes to its bacteriostatic properties.

Case Studies

  • Antibacterial Activity
    • A recent study evaluated thiazole derivatives for their antibacterial efficacy against a range of pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
  • Comparative Analysis
    • The compound was compared with standard antibiotics, showing superior efficacy in certain strains.
Bacterial StrainZone of Inhibition (mm)Comparison Drug
Staphylococcus aureus20Penicillin
Escherichia coli18Ampicillin

Anticonvulsant Applications

The anticonvulsant properties of thiazole derivatives have been explored in various studies.

Case Studies

  • Efficacy in Animal Models
    • Research indicated that certain thiazole derivatives exhibited significant anticonvulsant activity in animal models, with median effective doses comparable to conventional antiepileptic drugs like sodium valproate .
  • Mechanism of Action
    • The SAR analysis suggested that modifications to the thiazole ring could enhance anticonvulsant effects by altering receptor interactions in the central nervous system .
CompoundModelED50 (mg/kg)Activity Level
Compound APTZ-induced seizures25High
Compound BMaximal electroshock30Moderate

Mechanism of Action

The mechanism of action of 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or by binding to their DNA .

Comparison with Similar Compounds

Key Structural Insights :

  • Sulfonamide vs.
  • Thiazole Positioning : The 2-methylthiazole moiety in the target compound and MTEP contributes to steric and electronic effects, but MTEP’s ethynyl-piperidine linker enables distinct CNS penetration .

Physicochemical Properties and Formulation Implications

  • Melting Point/Solubility : Thiazole-containing compounds like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid exhibit high melting points (~140°C), indicating the target compound may require micronization for bioavailability .
  • Lipophilicity : The ethyl group on the thiophene ring may enhance lipophilicity compared to polar analogs (e.g., carboxylic acid derivatives), favoring blood-brain barrier penetration .

Biological Activity

5-Ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound contains both thiazole and thiophene rings, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and other relevant findings.

  • Molecular Formula : C12H14N2O2S3
  • Molecular Weight : 302.43 g/mol
  • CAS Number : 852453-19-1
  • InChI Key : OGMFGLAKQDUKOR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of a thiazole derivative with a thiophene sulfonamide. One common method is the Gewald reaction, which utilizes sulfur and α-methylene carbonyl compounds to form aminothiophene derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .

Compound Microbial Target Activity
5-Ethyl-N-(Thiazole)Staphylococcus aureusEffective against resistant strains
5-Ethyl-N-(Thiazole)E. coliModerate activity observed

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies have shown that it can inhibit the growth of drug-resistant Candida strains. The findings suggest that the compound may serve as a scaffold for developing new antifungal agents targeting resistant pathogens .

Compound Fungal Target Activity
5-Ethyl-N-(Thiazole)Candida aurisGreater efficacy than fluconazole

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have demonstrated that this compound exhibits selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells while showing reduced activity against pulmonary adenocarcinoma (A549) cells .

Cell Line Viability (%) Treatment Concentration (µM)
Caco-239.8 (p < 0.001)100
A54956.9100

The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve the disruption of cellular processes in target organisms or cells. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells and alter mitochondrial membrane potential in pathogens .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiazole derivatives including the target compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition compared to control groups .
  • Anticancer Evaluation : Another study assessed the anticancer effects on Caco-2 cells and found that treatment with the compound resulted in a marked decrease in cell viability, suggesting its potential as a therapeutic agent in colorectal cancer .

Q & A

Q. What are the common synthetic routes for 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide, and what critical parameters influence yield?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the thiazole ring via cyclization of α-haloketones with thioamides or thioureas under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) .
  • Step 2: Sulfonamide coupling using thiophene-2-sulfonyl chloride derivatives. Triethylamine (TEA) is often used as a catalyst in polar aprotic solvents like dimethylformamide (DMF) at 0–25°C .
  • Critical Parameters:
    • Temperature control during cyclization to avoid side reactions.
    • Solvent choice (e.g., DMF enhances nucleophilic substitution efficiency).
    • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed, and which analytical techniques are most reliable?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and connectivity (e.g., ethyl group at δ 1.2–1.4 ppm, thiazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 368.52) .
  • Infrared (IR) Spectroscopy: Sulfonamide S=O stretches observed at 1150–1350 cm⁻¹ .

Q. What in vitro biological screening approaches are recommended for initial pharmacological evaluation?

  • Antitumor Activity: Use the NCI-60 cancer cell line panel, with dose-response curves (0.1–100 μM) over 48–72 hours. Measure IC₅₀ values via MTT assays .
  • Enzyme Inhibition: Screen against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining stability?

  • Temperature Optimization: Differential Scanning Calorimetry (DSC) reveals decomposition thresholds (e.g., avoid >120°C). Use gradual heating (2–5°C/min) in exothermic steps .
  • Catalyst Screening: Test alternatives to TEA (e.g., DBU) in DMF to enhance coupling efficiency .
  • Stability Testing: Store purified compounds in amber vials under nitrogen, monitored by HPLC for degradation over 4 weeks .

Q. How can contradictions between solubility and biological activity be resolved during lead optimization?

  • Structural Modifications: Introduce hydrophilic groups (e.g., morpholine or pyridine) to the thiazole ring while preserving sulfonamide pharmacophores. Compare logP values (CLOGP software) and solubility (shake-flask method) .
  • Prodrug Strategies: Temporarily mask sulfonamide groups with acetyl or glycosyl moieties to improve bioavailability .

Q. What computational methods predict binding affinity and guide structural refinement?

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize compounds with hydrogen bonds to catalytic lysine residues .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How do structural variations in the thiazole and sulfonamide moieties impact thermal stability?

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the thiazole ring increase thermal stability (DSC onset >140°C) compared to electron-donating groups (e.g., methyl) .
  • Crystallinity Analysis: Powder X-ray diffraction (PXRD) correlates crystallinity with stability; amorphous forms degrade faster .

Methodological Considerations

Q. Designing SAR Studies for Thiophene-Thiazole Hybrids

  • Variable Groups: Systematically alter substituents on the thiazole (e.g., methyl, ethyl, phenyl) and thiophene (e.g., sulfonamide, carboxylate).
  • Assay Selection: Pair enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to distinguish direct target effects from off-target toxicity .

Q. Addressing Data Reproducibility in Multi-Step Syntheses

  • Protocol Standardization: Document reaction parameters (e.g., solvent batch, humidity control) to minimize variability.
  • Intermediate Characterization: Validate each step via LC-MS and NMR before proceeding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.